2-[(Oxan-4-yl)methoxy]pyrazine
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Overview
Description
2-[(Oxan-4-yl)methoxy]pyrazine is a chemical compound that belongs to the class of methoxypyrazines. These compounds are known for their distinctive odors, which can be both desirable and undesirable depending on the context. Methoxypyrazines are often found in nature, particularly in certain plants and insects, where they serve various ecological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-4-yl)methoxy]pyrazine typically involves the reaction of pyrazine derivatives with oxan-4-yl methanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a halogenated pyrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-[(Oxan-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed:
Oxidation: Pyrazine oxides
Reduction: Reduced pyrazine derivatives
Substitution: Substituted pyrazine derivatives
Scientific Research Applications
2-[(Oxan-4-yl)methoxy]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Isobutyl-2-methoxypyrazine (IBMP)
- 3-Isopropyl-2-methoxypyrazine (IPMP)
- Pyrazinamide
- Glipizide
- Amiloride
- Thionazine
- Bortezomib
- Oltipraz
Comparison: 2-[(Oxan-4-yl)methoxy]pyrazine is unique due to its specific structural features and the presence of the oxan-4-yl group. This distinguishes it from other methoxypyrazines like 3-isobutyl-2-methoxypyrazine and 3-isopropyl-2-methoxypyrazine, which have different alkyl substituents.
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-13-6-2-9(1)8-14-10-7-11-3-4-12-10/h3-4,7,9H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXPELHDEFPWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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